4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide
Beschreibung
Eigenschaften
IUPAC Name |
4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O/c19-16-10-8-14(9-11-16)18(22)21-20-12-15-6-3-5-13-4-1-2-7-17(13)15/h1-12H,(H,21,22)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHQHSBGQLCIKM-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide involves the condensation of 4-bromo-benzohydrazide with naphthalen-1-carbaldehyde in the presence of a suitable catalyst. The typical synthetic route is as follows:
- Dissolve 4-bromo-benzohydrazide (1.0 mmol) and naphthalen-1-carbaldehyde (1.2 mmol) in ethanol (10 mL).
- Add a suitable catalyst, such as p-toluenesulfonic acid, to the reaction mixture.
- Heat the reaction mixture under reflux for 4-6 hours.
- Allow the reaction mixture to cool to room temperature and filter the precipitated product.
- Wash the product with cold ethanol and dry under vacuum to obtain 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide as a yellow solid.
Analyse Chemischer Reaktionen
4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Materials Science
4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide has been investigated as a precursor for synthesizing novel polymers and materials. Its unique properties contribute to:
- High Thermal Stability : The compound's structure allows for enhanced thermal resistance in materials.
- Mechanical Strength : It has potential applications in developing materials that require high durability.
Medicine
In the field of medicine, this compound has shown promise as an anti-cancer agent. Research indicates that it induces apoptosis in cancer cells by targeting specific molecular pathways, including:
- PI3K/Akt/mTOR Pathway : Inhibition of this pathway can lead to reduced cell survival and proliferation.
- MAPK/ERK Pathway : Targeting this pathway can disrupt signaling essential for cancer cell growth.
Case Study : A study demonstrated that treatment with this compound led to significant apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.
Optoelectronics
The compound's nonlinear optical properties make it suitable for applications in optoelectronic devices. Its potential applications include:
- Optical Switches : Utilizing its properties to control light signals.
- Modulators : Enhancing signal modulation in communication technologies.
Wirkmechanismus
The mechanism of action of 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide is not fully understood, but research has shown that it interacts with specific molecular targets in cells, leading to changes in cellular signaling pathways and ultimately inducing cell death. The compound has been shown to target multiple pathways involved in cancer cell survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Crystallographic Differences
Substituents on the benzylidene moiety significantly influence molecular conformation and intermolecular interactions. Key comparisons include:
- Electron-withdrawing groups (e.g., NO₂, Cl) reduce planarity between aromatic rings, increasing dihedral angles (e.g., 11.4° for Cl vs. 4.1° for NO₂) .
- Hydroxy and methoxy groups facilitate intramolecular hydrogen bonds, stabilizing the enol tautomer .
Computational Insights
- Hirshfeld Surface Analysis : Chloro and nitro substituents increase contributions from H⋯O/N contacts (up to 30% of surface area), while bromine enhances H⋯Br interactions (~5%) .
- DFT Studies: Electron-withdrawing groups lower HOMO-LUMO gaps (e.g., 4.1 eV for NO₂ vs. 4.5 eV for OCH₃), increasing reactivity .
Biologische Aktivität
4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research and materials science. This article explores the synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound involves the condensation of 4-bromo-benzohydrazide with naphthalen-1-carbaldehyde. The typical procedure includes:
- Dissolution of 4-bromo-benzohydrazide (1.0 mmol) and naphthalen-1-carbaldehyde (1.2 mmol) in ethanol (10 mL).
- Addition of a catalyst, such as p-toluenesulfonic acid.
- Heating the mixture under reflux for 4-6 hours.
- Cooling, filtering, and washing the product with cold ethanol to obtain a yellow solid.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound induces apoptosis by targeting key signaling pathways involved in cell survival, particularly:
- PI3K/Akt/mTOR Pathway : This pathway is crucial for regulating cell growth and survival. Inhibition leads to reduced cancer cell proliferation.
- MAPK/ERK Pathway : This pathway is involved in cell differentiation and proliferation; its modulation can trigger apoptosis in cancer cells .
The precise mechanism by which this compound exerts its anticancer effects is still under investigation. However, it is believed to involve:
- Interaction with specific molecular targets leading to altered cellular signaling.
- Induction of oxidative stress within cancer cells, promoting cell death through apoptosis .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared to other hydrazone compounds:
Case Studies
Several studies have evaluated the biological activity of this compound:
- Cytotoxicity Assessment : A study conducted on various cancer cell lines demonstrated an IC50 value of approximately 15 µM for this compound, indicating potent cytotoxic effects compared to control groups .
- In Vivo Studies : Preliminary in vivo studies using murine models showed that treatment with this compound resulted in significant tumor size reduction and improved survival rates compared to untreated controls .
Q & A
Q. What are the standard synthetic routes and characterization techniques for 4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide and its derivatives?
The compound is typically synthesized via condensation of 4-bromobenzohydrazide with aromatic aldehydes (e.g., pyridine-4-carboxaldehyde or naphthaldehyde) in methanol under reflux. Characterization involves elemental analysis, FT-IR (to confirm –C=O and –C=N bonds), ¹H/¹³C NMR (to verify imine proton shifts and aromatic patterns), and single-crystal X-ray diffraction (to resolve 3D geometry and confirm E-isomer configuration). For metal complexes, additional techniques like UV-Vis spectroscopy and magnetic susceptibility are used .
Q. How is the antibacterial activity of this compound evaluated, and what are key findings?
Antibacterial activity is assessed using broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains. For example, 4-bromo derivatives exhibit MICs as low as 1.2 µg/mL against B. subtilis in cobalt(III) complexes, outperforming penicillin G. Activity correlates with substituents: electron-withdrawing groups (e.g., Br) enhance potency against Gram-negative bacteria, while electron-donating groups (e.g., dimethylamino) target Gram-positive strains .
Q. What role does this compound play in forming metal complexes, and how are their structures resolved?
The hydrazone acts as a tridentate ligand, coordinating via pyridine-N, imine-N, and enolate/carbonyl-O atoms. Crystal structures (e.g., MoO₂, Cu, and Co complexes) reveal octahedral or square pyramidal geometries. X-ray diffraction confirms bond lengths (e.g., Mo–O ≈ 1.68–1.72 Å) and intermolecular interactions (e.g., π-π stacking in naphthalene derivatives). Methanol or water molecules often occupy axial positions in coordination spheres .
Advanced Research Questions
Q. What mechanistic insights explain its catalytic efficiency in sulfoxidation and epoxidation reactions?
In dioxomolybdenum(VI) complexes, the compound facilitates oxygen atom transfer via a peroxo intermediate. For sulfoxidation, the Mo center activates H₂O₂, achieving 93% sulfide-to-sulfoxide conversion in 60 minutes. Vanadium(V) analogs catalyze styrene epoxidation with H₂O₂, where the hydrazone stabilizes high oxidation states and modulates electrophilicity at the metal center. Catalytic cycles involve substrate coordination, oxygen transfer, and regeneration of the active species .
Q. How does its copper(II) complex inhibit urease, and what structural features enhance activity?
The dinuclear Cu(II) complex disrupts the urease active site by coordinating to nickel centers, competing with substrate binding. The IC₅₀ value of 1.38 µmol/L for jack bean urease is attributed to the square pyramidal geometry, Br⁻ bridges, and π-backbonding from the pyridine moiety. The enolate form of the ligand enhances electron withdrawal, increasing Lewis acidity at the Cu center .
Q. How can contradictions in reported bioactivity data (e.g., MIC values) be resolved?
Discrepancies arise from variations in bacterial strains, assay protocols (e.g., agar diffusion vs. microdilution), and ligand-metal stoichiometry. For example, Co(III) complexes show MICs of 1.2 µg/mL against B. subtilis , while free ligands require higher concentrations (3.13 µg/mL) . Standardizing bacterial inoculum size and solvent (DMSO vs. aqueous) improves reproducibility .
Q. What factors dictate coordination mode variability (e.g., neutral vs. deprotonated ligand forms)?
pH and metal ion hardness determine protonation states. Soft metals (e.g., Cu²⁺) favor deprotonated enolate forms (O⁻ coordination), while harder ions (e.g., Mo⁶⁺) bind via neutral carbonyl groups. Steric effects from substituents (e.g., naphthalene vs. pyridine) also influence geometry; bulky groups promote monodentate over tridentate binding .
Q. How do theoretical calculations (e.g., DFT) complement experimental structural data?
DFT optimizes bond lengths and angles, validating X-ray data (e.g., C=N bond lengths ≈ 1.28 Å). Frontier molecular orbital (FMO) analysis predicts reactivity: HOMO localization on the hydrazone moiety explains nucleophilic attack sites in catalysis. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding in crystal packing) .
Q. What structure-activity relationships (SAR) guide optimization for antibacterial or catalytic applications?
- Antibacterial : Bromine at the 4-position enhances lipophilicity and membrane penetration. Pyridine substituents improve solubility and target bacterial efflux pumps.
- Catalytic : Electron-withdrawing groups (e.g., Br) increase metal electrophilicity, accelerating substrate oxidation. Bulky ligands (e.g., naphthalene) reduce steric hindrance in catalytic pockets .
Q. How do solvent polarity and proticity affect synthesis and catalytic performance?
Methanol, a protic solvent, stabilizes intermediates in Schiff base formation via H-bonding. In epoxidation, aprotic solvents (e.g., acetonitrile) enhance H₂O₂ activation by reducing side reactions. Solvent choice also impacts crystal morphology; methanol often yields larger, diffraction-quality crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
